4,5-Dichloro-2(3h)-benzothiazolone

Descripción general

Descripción

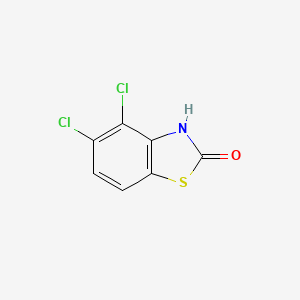

4,5-Dichloro-2(3H)-benzothiazolone: is a heterocyclic compound that belongs to the benzothiazolone family. It is characterized by the presence of a benzene ring fused to a thiazole ring, with chlorine atoms substituted at the 4th and 5th positions. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophenol with phosgene or its derivatives under controlled conditions The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzothiazolone ring system

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The starting materials, such as 2-aminothiophenol, are reacted with chlorinating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichloro-2(3H)-benzothiazolone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding thiols or amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiols and amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

4,5-Dichloro-2(3H)-benzothiazolone is widely used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various substitution reactions that can introduce different functional groups, leading to a diverse array of derivatives. This property makes it valuable in the development of new materials and catalysts in organic synthesis .

Synthetic Routes

The synthesis typically involves the cyclization of 2-aminothiophenol with phosgene or its derivatives. The reaction proceeds through the formation of an isothiocyanate intermediate, which cyclizes to form the benzothiazolone structure. Industrially, chlorination processes are optimized for high yield and purity .

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits antimicrobial and antifungal activities. It functions by inhibiting specific enzymes that contain thiol groups, disrupting essential biochemical pathways in microorganisms . This property positions it as a candidate for developing new biocides and antifouling agents.

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug design. Studies have explored its anti-inflammatory and anticancer activities, suggesting that it may modulate signaling pathways related to inflammation or cell proliferation .

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the anticancer potential of derivatives of benzothiazolone compounds, including this compound. These compounds have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, modifications to the thiazole moiety can significantly enhance their antiproliferative effects .

Case Studies

In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than standard drugs, indicating superior efficacy against cancer cells. For example, compound derivatives were tested for their cytotoxicity and showed significant activity compared to established anticancer agents .

Industrial Applications

Biocides and Antifouling Agents

In industrial settings, this compound is utilized in formulating biocides and antifouling agents. Its ability to prevent microbial growth on surfaces makes it valuable in protecting materials from degradation due to biological fouling .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-2(3H)-benzothiazolone involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites, particularly those containing thiol groups. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. In medicinal applications, its mechanism may involve the modulation of signaling pathways related to inflammation or cell proliferation.

Comparación Con Compuestos Similares

Benzothiazolone: Lacks the chlorine substitutions at the 4th and 5th positions.

4-Chloro-2(3H)-benzothiazolone: Contains a single chlorine atom at the 4th position.

5-Chloro-2(3H)-benzothiazolone: Contains a single chlorine atom at the 5th position.

Comparison: 4,5-Dichloro-2(3H)-benzothiazolone is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual chlorination can enhance its antimicrobial properties and make it a more potent biocide compared to its mono-chlorinated counterparts.

Actividad Biológica

4,5-Dichloro-2(3H)-benzothiazolone is a compound belonging to the benzothiazolone family, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential applications in treating various diseases.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a benzothiazole ring with two chlorine substituents at positions 4 and 5. This unique structure contributes to its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound exhibits significant cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 1.35 ± 0.42 |

| MDA-MB-231 (Breast) | 2.42 ± 0.48 |

| HT-29 (Colon) | 0.008 ± 0.001 |

These results suggest that modifications to the benzothiazole nucleus can enhance anticancer activity, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects involves:

- Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Inhibition of Angiogenesis : It disrupts endothelial cell functions essential for new blood vessel formation, which is critical for tumor growth.

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Study on Anticancer Effects

A study conducted on the effects of benzothiazole derivatives, including this compound, revealed that these compounds significantly inhibited tumor growth in vivo models. The study noted a reduction in tumor size and weight in treated groups compared to controls .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several benzothiazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of chlorine substituents at positions 4 and 5 enhances lipophilicity and cytotoxicity. Modifications to the benzothiazole ring can lead to improved selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,5-Dichloro-2(3H)-benzothiazolone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of substituted thioureas or condensation of chlorinated benzothiazole precursors. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under reduced pressure, followed by crystallization with water-ethanol, yields ~65% of the target compound . To improve yields:

- Optimize reaction time (e.g., 18 hours for reflux) and solvent polarity (DMSO enhances cyclization).

- Use glacial acetic acid as a catalyst in condensation steps with substituted benzaldehydes .

- Purify via column chromatography or recrystallization in ethanol-water mixtures to remove byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- Elemental Analysis (C.H.N.): Validate molecular composition (e.g., C₇H₃Cl₂NOS requires Cl% ~29.5) .

- UV-Vis Spectroscopy: Identify π→π* transitions in the benzothiazolone ring (λmax ~280–320 nm) .

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., chloro groups at C4/C5 and carbonyl resonance at ~170 ppm) .

- Melting Point Analysis: Compare with literature values (e.g., 141–143°C for intermediates) to assess purity .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (10–100 μM) to assess cytotoxicity .

- Molecular Docking: Use software like AutoDock to predict binding affinities to target enzymes (e.g., EGFR kinase for antitumoral activity) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzothiazolone derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at C2/C6 to modulate electronic effects .

- Bioisosteric Replacement: Replace the benzothiazolone ring with thiadiazole or oxadiazole moieties to compare activity .

- QSAR Modeling: Correlate Hammett constants (σ) or logP values with biological activity to predict optimized structures .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .

- Purity Validation: Use HPLC (≥95% purity) to confirm that observed activity is not due to impurities .

- Mechanistic Studies: Perform enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to identify primary targets and resolve conflicting reports .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Containment: Use fume hoods with local exhaust ventilation (LEV) to avoid inhalation of toxic vapors .

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Propiedades

IUPAC Name |

4,5-dichloro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4-6(5(3)9)10-7(11)12-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPHWVDWVMDPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530850 | |

| Record name | 4,5-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87553-87-5 | |

| Record name | 4,5-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.